Cas no 2229317-61-5 (1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one)

1-1-(2,3-Dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one is a cyclopropyl ketone derivative featuring a 2,3-dihydrobenzofuran moiety. This compound is of interest in synthetic and medicinal chemistry due to its unique structural framework, which combines a rigid cyclopropyl ring with a benzofuran scaffold. Such hybrid structures are often explored for their potential as intermediates in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The compound's stability and reactivity profile make it suitable for further functionalization, enabling the development of novel derivatives. Its well-defined molecular architecture also facilitates studies in structure-activity relationships, particularly in drug discovery applications.
1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one structure
2229317-61-5 structure
Product Name:1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one
CAS No:2229317-61-5
MF:C13H14O2
MW:202.249063968658
CID:6615820
PubChem ID:165709423
Update Time:2025-06-23

1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one
    • EN300-1779166
    • 1-[1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropyl]ethan-1-one
    • 2229317-61-5
    • Inchi: 1S/C13H14O2/c1-9(14)13(6-7-13)11-4-2-3-10-5-8-15-12(10)11/h2-4H,5-8H2,1H3
    • InChI Key: YPPSVVSAFHEJLG-UHFFFAOYSA-N
    • SMILES: O1CCC2=CC=CC(=C12)C1(C(C)=O)CC1

Computed Properties

  • Exact Mass: 202.099379685g/mol
  • Monoisotopic Mass: 202.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26.3Ų

1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one Pricemore >>

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Additional information on 1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one

Introduction to 1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one (CAS No. 2229317-61-5)

1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one (CAS No. 2229317-61-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. The following introduction aims to provide a comprehensive overview of this compound, including its chemical properties, biological activities, and recent advancements in its research and development.

The chemical structure of 1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one is notable for its cyclopropyl and benzofuran moieties. The cyclopropyl group imparts unique conformational constraints and electronic properties, while the benzofuran moiety contributes to the compound's aromatic character and potential biological activity. These structural elements collectively influence the compound's reactivity, stability, and pharmacological profile.

In terms of chemical properties, 1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one exhibits high stability under standard laboratory conditions. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various experimental setups. The compound's melting point and boiling point are within typical ranges for similar organic compounds, making it suitable for a wide range of synthetic and analytical procedures.

Recent studies have explored the biological activities of 1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the activity of a key enzyme implicated in neurodegenerative diseases. This finding suggests that 1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one could be a promising lead compound for the development of new therapeutic agents targeting these conditions.

Beyond its enzyme inhibitory properties, 1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one has also shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This anti-inflammatory effect is particularly relevant in the context of chronic inflammatory diseases, where sustained inflammation contributes to tissue damage and disease progression.

The pharmacokinetic properties of 1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one have also been investigated to assess its suitability for drug development. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has good oral bioavailability and a reasonable half-life in vivo, which are crucial factors for its potential use as an oral medication.

In addition to its therapeutic potential, 1-1-(2,3-dihydro-1-benzofuran-7-yl)cyclopropylethan-1-one has been studied for its utility as a chemical probe in biological research. Chemical probes are small molecules used to interrogate biological systems and validate therapeutic targets. The unique structural features of this compound make it an attractive candidate for developing highly specific and potent chemical probes for various biological processes.

The synthesis of 1-1-(2,3-dihydro-1-benzofuran-7-y)cyclopropylethanone has been optimized through several synthetic routes to improve yield and purity. One commonly used method involves the coupling of a cyclopropylcarboxylic acid derivative with a 2,3-dihydrobenzofuran derivative using transition metal-catalyzed cross-coupling reactions. These synthetic strategies not only enhance the efficiency of the synthesis but also allow for the preparation of structurally diverse analogs for further biological evaluation.

In conclusion, 1-(2,3-dihydrobenzofuran)-7-y)cyclopropylethanone (CAS No. 22293706), with its unique chemical structure and promising biological activities, represents a valuable addition to the arsenal of compounds being explored for medicinal applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses. As more data becomes available from preclinical and clinical studies, this compound may well become a key player in the development of novel treatments for various diseases.

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